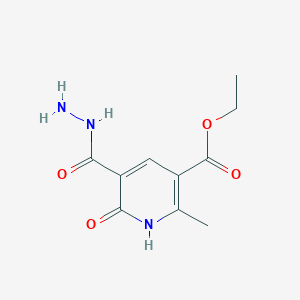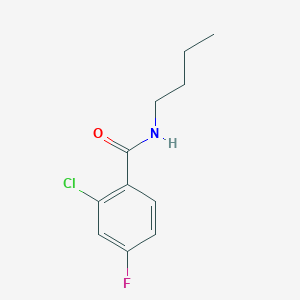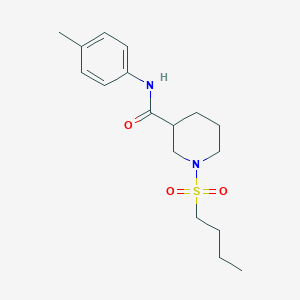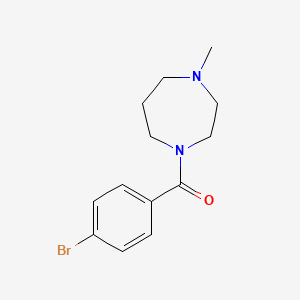![molecular formula C21H16N2O2 B5344186 2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)
2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, commonly known as FMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
FMQ has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. FMQ has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, FMQ has been reported to possess potent antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
Mécanisme D'action
The mechanism of action of FMQ is not completely understood. However, it has been suggested that FMQ exerts its pharmacological activities by modulating various signaling pathways. FMQ has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. FMQ has also been shown to activate the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMQ has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. FMQ has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, FMQ has been reported to possess potent antiviral activity against HCMV and HSV-1.
Avantages Et Limitations Des Expériences En Laboratoire
FMQ has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily improved by recrystallization. FMQ has also been shown to exhibit potent pharmacological activities, making it a promising candidate for drug development. However, FMQ also has some limitations. Its mechanism of action is not completely understood, and further studies are needed to elucidate its pharmacological activities. Additionally, the potential toxicity of FMQ needs to be evaluated before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on FMQ. One potential direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its antitumor activity in various cancer cell lines and animal models. Additionally, further studies are needed to elucidate the mechanism of action of FMQ and to evaluate its potential toxicity. Finally, the development of more potent and selective derivatives of FMQ may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FMQ involves the condensation of 2-acetylfuran and 4-methylphenylhydrazine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain FMQ as a yellow solid. The purity of the compound can be further improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-8-10-16(11-9-15)23-20(13-12-17-5-4-14-25-17)22-19-7-3-2-6-18(19)21(23)24/h2-14H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVSOBAHFZGSB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344137.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)


![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)
